molecular formula C8H6F3NO2 B14841988 5-Hydroxy-2-(trifluoromethyl)benzamide

5-Hydroxy-2-(trifluoromethyl)benzamide

Cat. No.: B14841988
M. Wt: 205.13 g/mol
InChI Key: TVWCJJTUBONMMR-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(trifluoromethyl)benzamide typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto a benzamide scaffold. One common method is the trifluoromethylation of a suitable precursor, followed by hydroxylation. The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates, and hydroxylating agents like hydrogen peroxide or hydroxyl radicals.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the trifluoromethylation step, while controlled oxidation processes are employed for the hydroxylation.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydroxyl group may form hydrogen bonds with target proteins, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzamide: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    5-Hydroxybenzamide: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.

    5-Hydroxy-2-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group, leading to different steric and electronic effects.

Uniqueness

5-Hydroxy-2-(trifluoromethyl)benzamide is unique due to the combination of the hydroxyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for specific interactions with biological targets.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

5-hydroxy-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)6-2-1-4(13)3-5(6)7(12)14/h1-3,13H,(H2,12,14)

InChI Key

TVWCJJTUBONMMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)N)C(F)(F)F

Origin of Product

United States

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